molecular formula C25H22ClNO5 B3472689 (E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate

(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate

Cat. No.: B3472689
M. Wt: 451.9 g/mol
InChI Key: XXSUETGQANFIHF-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a chlorobenzyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the acrylamide intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with 3-methoxyphenylacrylic acid under acidic conditions to form the corresponding acrylamide.

    Esterification: The acrylamide intermediate is then esterified with methyl 4-aminobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy and chlorobenzyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar ester functional groups.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with similar ester functionalities.

Uniqueness

(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate is unique due to its combination of aromatic rings, methoxy groups, and a chlorobenzyl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-30-23-15-17(5-13-22(23)32-16-18-3-9-20(26)10-4-18)6-14-24(28)27-21-11-7-19(8-12-21)25(29)31-2/h3-15H,16H2,1-2H3,(H,27,28)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSUETGQANFIHF-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate
Reactant of Route 3
Reactant of Route 3
(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate
Reactant of Route 4
(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate
Reactant of Route 5
Reactant of Route 5
(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate
Reactant of Route 6
(E)-methyl 4-(3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)acrylamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.